molecular formula C41H61N5O11 B12776245 Cbz-Tyr-Val-Sta-Ala-Sta-OH CAS No. 135467-17-3

Cbz-Tyr-Val-Sta-Ala-Sta-OH

Cat. No.: B12776245
CAS No.: 135467-17-3
M. Wt: 799.9 g/mol
InChI Key: ADXHQLZNZBMXKP-MSQJMBMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cbz-Tyr-Val-Sta-Ala-Sta-OH is a synthetic peptide compound. The term “Cbz” refers to the benzyloxycarbonyl group, which is a protective group used in peptide synthesis. The compound consists of a sequence of amino acids: tyrosine (Tyr), valine (Val), statine (Sta), alanine (Ala), and another statine (Sta), with a hydroxyl group (OH) at the end. This compound is often used in biochemical research and drug development due to its unique properties and structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Tyr-Val-Sta-Ala-Sta-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Each subsequent amino acid is added sequentially, with the benzyloxycarbonyl group protecting the amino group of each amino acid to prevent unwanted reactions. The peptide chain is elongated by coupling reactions, often using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the protective groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are commonly used to increase efficiency and consistency. The process involves precise control of reaction conditions, such as temperature, pH, and solvent composition, to ensure high yield and purity. The final product is purified using techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Cbz-Tyr-Val-Sta-Ala-Sta-OH can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl group, while reduction of the carbonyl group regenerates the hydroxyl group.

Scientific Research Applications

Cbz-Tyr-Val-Sta-Ala-Sta-OH has several scientific research applications:

Mechanism of Action

The mechanism of action of Cbz-Tyr-Val-Sta-Ala-Sta-OH involves its interaction with specific molecular targets. The statine residues in the peptide sequence mimic the transition state of certain enzyme reactions, allowing the compound to bind tightly to the active site of the enzyme. This binding inhibits the enzyme’s activity, making this compound a potent inhibitor. The molecular targets and pathways involved depend on the specific enzyme being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cbz-Tyr-Val-Sta-Ala-Sta-OH is unique due to its specific sequence of amino acids and the presence of two statine residues. This structure allows it to mimic the transition state of enzyme reactions more effectively than simpler peptides, making it a valuable tool in biochemical research and drug development.

Properties

CAS No.

135467-17-3

Molecular Formula

C41H61N5O11

Molecular Weight

799.9 g/mol

IUPAC Name

(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]-6-methylheptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid

InChI

InChI=1S/C41H61N5O11/c1-23(2)17-30(33(48)20-35(50)42-26(7)38(53)43-31(18-24(3)4)34(49)21-36(51)52)44-40(55)37(25(5)6)46-39(54)32(19-27-13-15-29(47)16-14-27)45-41(56)57-22-28-11-9-8-10-12-28/h8-16,23-26,30-34,37,47-49H,17-22H2,1-7H3,(H,42,50)(H,43,53)(H,44,55)(H,45,56)(H,46,54)(H,51,52)/t26-,30-,31-,32-,33-,34-,37-/m0/s1

InChI Key

ADXHQLZNZBMXKP-MSQJMBMRSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2)O

Canonical SMILES

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.